(1,2,3,6-Tetrahydropyridin-4-yl)methanol

Description

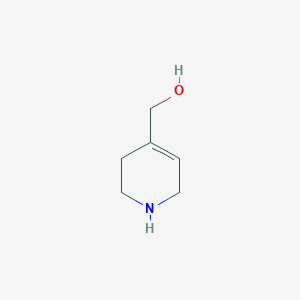

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h1,7-8H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOZNCXOAWUCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3,6 Tetrahydropyridin 4 Yl Methanol and Its N Substituted Analogues

Strategies for the Preparation of the Unsubstituted Nitrogen Compound

A common approach to synthesizing tetrahydropyridines involves the partial reduction of a more stable aromatic pyridine (B92270) ring. This transformation requires careful selection of reagents and conditions to avoid over-reduction to the fully saturated piperidine (B6355638) ring.

Catalytic hydrogenation is a powerful technique for the reduction of aromatic rings. However, achieving selective partial hydrogenation of pyridines to 1,2,3,6-tetrahydropyridines is often challenging, as the reaction tends to proceed to the thermodynamically more stable piperidine. researchgate.net The choice of catalyst, solvent, pressure, and temperature is critical to control the reaction's outcome. Catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), and various palladium-based systems are frequently employed for pyridine hydrogenation. youtube.com

For the synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanol, this approach would start from 4-pyridinemethanol (B147518). The reaction would need to be carefully monitored to stop after the absorption of two equivalents of hydrogen. In many cases, a mixture of the desired tetrahydropyridine (B1245486), unreacted starting material, and the fully saturated piperidine-4-methanol is obtained, necessitating chromatographic purification. The presence of the hydroxymethyl group can also influence the reaction's selectivity and rate.

| Catalyst | Substrate | Product | Conditions | Observations |

| PtO₂ | Substituted Pyridines | Substituted Piperidines | H₂ (50-70 bar), Acetic Acid, RT | Full reduction to piperidine is favored. youtube.com |

| Rh/C | Pyridines | Piperidines | Lower H₂ pressures | Can favor hydrogenation under milder conditions. |

| Pd/C | Pyridines | Piperidines | H₂ pressure, various solvents | Common for full saturation; partial reduction is difficult to control. nih.gov |

A more selective and widely used method for preparing 1,2,3,6-tetrahydropyridines involves the reduction of pyridinium (B92312) salts with complex metal hydrides. This two-step process begins with the quaternization of the pyridine nitrogen, which activates the ring toward nucleophilic attack by a hydride.

The general process is as follows:

Pyridinium Salt Formation: A pyridine precursor, such as 4-pyridinemethanol or a protected variant, is reacted with an alkylating or acylating agent (e.g., an alkyl halide or acid chloride) to form a stable N-substituted pyridinium salt.

Hydride Reduction: The resulting pyridinium salt is then treated with a hydride reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695). The hydride selectively attacks the 2- or 6-position of the pyridinium ring, leading, after a subsequent rearrangement, to the formation of a 1,2,3,6-tetrahydropyridine (B147620) derivative. If an acyl group was used for activation, it can be subsequently removed under basic conditions to yield the unsubstituted nitrogen compound.

This method generally provides good yields and high selectivity for the desired tetrahydropyridine isomer over the piperidine. Potassium borohydride (KBH₄) has also been reported as a suitable reagent for this transformation, sometimes offering improved yields under mild conditions. rsc.org

| Hydride Reagent | Substrate Type | Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | N-Alkyl or N-Acyl Pyridinium Salts | Methanol, Ethanol | Most common reagent; provides good selectivity for 1,2,3,6-isomer. chemicalbook.com |

| Lithium Aluminum Hydride (LiAlH₄) | Pyridine Esters (ring not reduced) | THF, Diethyl Ether | Primarily reduces ester/acid groups, does not typically reduce the pyridine ring itself. byjus.com |

An alternative strategy begins with a commercially available or readily synthesized 1,2,3,6-tetrahydropyridine scaffold that already contains a functional group at the 4-position, which can then be converted to the desired hydroxymethyl group.

A prime example involves the reduction of a carboxylic acid or an ester, such as ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate. This transformation is reliably achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. adichemistry.commdpi.com The reaction involves the nucleophilic addition of hydride to the carbonyl carbon of the ester, leading to the formation of the primary alcohol after an aqueous workup. Care must be taken to use an N-protected tetrahydropyridine derivative (e.g., with a Boc or Cbz group) to prevent side reactions involving the secondary amine. The protecting group can then be removed in a subsequent step to yield the final target compound.

Reduction of Pyridine-Derived Intermediates

Synthesis of N-Substituted this compound Derivatives

N-substituted derivatives are readily accessible from the parent compound, this compound, through standard alkylation procedures.

The secondary amine nitrogen of this compound is nucleophilic and can be easily alkylated using various electrophiles. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

N-Benzylation: Reaction with benzyl (B1604629) halides, such as benzyl chloride or benzyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent (e.g., DMF, acetonitrile) affords the N-benzyl derivative. chemicalbook.com

N-Methylation: The N-methyl analog can be prepared through several methods. A common laboratory-scale method involves reaction with an excess of iodomethane, often with a non-nucleophilic base. An alternative, widely used procedure is reductive amination, where the parent amine is treated with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride (B8407120).

These alkylation reactions are generally high-yielding and allow for the introduction of a wide variety of substituents on the nitrogen atom, enabling the synthesis of a large library of derivatives for further study.

| Alkylating Agent | Base | Solvent | Product |

| Benzyl Bromide/Chloride | K₂CO₃, Et₃N | DMF, Acetonitrile | N-Benzyl-(1,2,3,6-tetrahydropyridin-4-yl)methanol |

| Iodomethane | K₂CO₃, Et₃N | Acetonitrile | N-Methyl-(1,2,3,6-tetrahydropyridin-4-yl)methanol |

| Formaldehyde / NaBH₄ | (None required) | Methanol | N-Methyl-(1,2,3,6-tetrahydropyridin-4-yl)methanol |

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the formation of C-N bonds and can be conceptually applied to the synthesis of this compound and its analogues. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While specific literature detailing a direct reductive amination pathway to this compound is not abundant, the principles of this reaction can be extrapolated.

A hypothetical reductive amination approach could involve a suitable C4-substituted dihydropyran or a related cyclic ketone as the carbonyl precursor. The reaction would proceed with a primary amine (to introduce an N-substituent) or ammonia, followed by reduction. The choice of reducing agent is critical in reductive amination to selectively reduce the iminium ion in the presence of the initial carbonyl group. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are milder than reagents like sodium borohydride (NaBH4) and are effective under the slightly acidic conditions that favor imine formation.

For instance, a stepwise procedure where the imine is formed first in a solvent like methanol, followed by the addition of NaBH4, has been shown to be effective in cases where dialkylation is a concern. The use of Ti(OiPr)4 as a Lewis acid can also facilitate the initial formation of the imine, which is then reduced in situ.

Multistep Syntheses Involving Pyridinium Salts

A more extensively documented approach for the synthesis of N-substituted 1,2,3,6-tetrahydropyridine derivatives involves the formation and subsequent reduction of pyridinium salts. This method offers a high degree of control over the N-substituent and has been successfully applied to a variety of pyridine precursors.

A general and effective procedure begins with the quaternization of a pyridine derivative, in this case, 4-pyridinemethanol or a protected analogue, with an alkyl halide (e.g., benzyl chloride) to form the corresponding N-substituted pyridinium salt. This reaction is typically carried out by refluxing the reactants in a suitable solvent such as acetone (B3395972). The resulting pyridinium salt is then isolated and reduced.

Sodium borohydride (NaBH4) is a commonly employed reducing agent for this transformation. The reduction is typically performed in a protic solvent like methanol or ethanol at a reduced temperature, often 0°C, to control the reactivity and improve selectivity. The reduction of the pyridinium ring with NaBH4 generally yields a mixture of dihydropyridine (B1217469) isomers, with the 1,2- and 1,4-dihydropyridine (B1200194) derivatives being the major products. Subsequent isomerization or selective formation can lead to the desired 1,2,3,6-tetrahydropyridine.

A specific example is the synthesis of 1-benzyl-4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine, where the corresponding pyridinium chloride was reduced with sodium borohydride in methanol at 0°C, affording the product in a high yield of 91%. prepchem.com Another study details the synthesis of various N-substituted carbonyl/sulfonylamino-1,2,3,6-tetrahydropyridines through the sodium borohydride reduction of N-substituted-imino-pyridinium ylides in absolute ethanol. nih.gov

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-(2-Phenylethyl)pyridine | 1. Benzyl chloride, acetone, reflux; 2. NaBH4, MeOH, 0°C | 1-Benzyl-4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine | 91 | prepchem.com |

| N-substituted-imino-pyridinium ylides | NaBH4, absolute ethanol | N-substituted carbonyl/sulfonylamino-1,2,3,6-tetrahydropyridines | Low to moderate | nih.gov |

Advanced Considerations in Synthetic Design and Optimization

Regioselectivity and Stereochemical Control in Ring Reduction

The regioselectivity of the reduction of pyridinium salts is a critical aspect of the synthesis of this compound and its analogues. The position of the double bond in the final product is determined by the site of the initial hydride attack on the pyridinium ring. Reduction with sodium borohydride typically leads to a mixture of 1,2- and 1,4-dihydropyridine isomers. researchgate.net

However, the regioselectivity can be influenced by the nature of the substituents on the pyridine ring and the choice of reducing agent. For instance, the use of sodium dithionite (B78146) for the reduction of pyridinium salts bearing electron-withdrawing groups at the 3- or 5-position has been shown to favor the formation of 1,4-dihydropyridine derivatives. researchgate.net Furthermore, in the context of dearomatization of N-alkylpyridinium salts, the presence of an ester group can direct the reaction to occur regioselectively at the C-4 position. researchgate.net This suggests that careful selection of the N-substituent and any other ring substituents can be used to control the regiochemical outcome of the reduction.

Reaction Condition Tuning for Yield and Purity (e.g., Solvent Effects, Temperature Control)

The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product. Solvent selection plays a crucial role in both the formation of the pyridinium salt and its subsequent reduction. For the quaternization step, acetone is a commonly used solvent. prepchem.com In the reduction step, protic solvents like methanol and ethanol are frequently employed. prepchem.comnih.gov The choice of solvent can also influence the solubility of the reactants and intermediates, which can be a critical factor. For example, in some cases, a mixture of an organic solvent and water has been found to be optimal. rsc.org

Temperature is another key parameter. The formation of the pyridinium salt is often carried out at elevated temperatures (reflux), while the reduction with sodium borohydride is typically performed at a lower temperature (0°C) to control the exothermicity of the reaction and minimize side product formation. prepchem.com The reaction time is also a factor that needs to be optimized for each specific substrate and set of conditions.

| Solvent System | Temperature | Effect on Yield/Purity | Reference Context |

| Dichloromethane/Water | 30°C | High yield and purity in the hydrogenation of 4-pyridinecarbonitrile | rsc.org |

| Methanol | 0°C | High yield in the NaBH4 reduction of a pyridinium salt | prepchem.com |

| Absolute Ethanol | Not specified | Effective for the NaBH4 reduction of pyridinium ylides | nih.gov |

Catalyst Selection and Reaction Efficiency

In the context of preparing tetrahydropyridines via catalytic hydrogenation of pyridine derivatives, the choice of catalyst is a determining factor for reaction efficiency and selectivity. Various heterogeneous catalysts have been employed for this purpose, with palladium, platinum, and rhodium-based catalysts being the most common.

Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of the pyridine ring. rsc.org The catalyst loading, hydrogen pressure, and temperature are all important parameters to optimize. For instance, in the hydrogenation of 4-pyridinecarbonitrile, a 10% Pd/C catalyst was used effectively. rsc.org

Platinum oxide (PtO2), also known as Adams' catalyst, is another robust catalyst for pyridine hydrogenation. It often requires acidic conditions, with glacial acetic acid being a suitable solvent, to enhance its activity. asianpubs.orgresearchgate.net

Rhodium-based catalysts, such as rhodium on carbon or rhodium oxides (e.g., Rh2O3), have also been shown to be effective for the hydrogenation of pyridines under mild conditions. rsc.org These catalysts can exhibit different selectivities and functional group tolerance compared to palladium and platinum catalysts.

The efficiency of the catalyst can be affected by the presence of certain functional groups on the pyridine ring, which can sometimes poison the catalyst. Therefore, the selection of the catalyst must be tailored to the specific substrate being hydrogenated.

| Catalyst | Substrate Type | Typical Conditions | Key Observations | Reference |

| 10% Pd/C | 4-Pyridinecarbonitrile | 6 bar H2, 30°C, Water/DCM | High conversion and selectivity to the piperidine derivative | rsc.org |

| PtO2 | Substituted Pyridines | 50-70 bar H2, Room Temp, Glacial Acetic Acid | Effective for hydrogenation to piperidines | asianpubs.orgresearchgate.net |

| Rh2O3 | Functionalized Pyridines | 5 bar H2, 40°C, TFE | Broad substrate scope under mild conditions | rsc.org |

Chemical Reactivity and Transformation Mechanisms of 1,2,3,6 Tetrahydropyridin 4 Yl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is a versatile functional group that can undergo a variety of well-established reactions, primarily oxidation and nucleophilic substitution-type reactions after conversion to a better leaving group. rutgers.edulibretexts.org

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. rutgers.edu The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), selectively yields the corresponding aldehyde, (1,2,3,6-Tetrahydropyridin-4-yl)carbaldehyde. rutgers.edu Stronger oxidizing agents, like chromic acid (H₂CrO₄), will typically lead to over-oxidation, producing the carboxylic acid, 1,2,3,6-Tetrahydropyridine-4-carboxylic acid. rutgers.edu

Conversion to Alkyl Halides and Tosylates: The hydroxyl group is a poor leaving group but can be converted into a better one to facilitate substitution reactions. libretexts.org Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol into the corresponding alkyl chloride or bromide via an Sₙ2 mechanism. libretexts.orglibretexts.org Alternatively, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields a tosylate. This transformation is significant as it converts the hydroxyl into an excellent leaving group for subsequent nucleophilic substitution reactions while retaining the stereochemistry of the carbon center. libretexts.org

Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters. A common laboratory method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. libretexts.org Another versatile method is the Mitsunobu reaction, which allows for the conversion of the alcohol to an ester under mild conditions using a phosphine (B1218219) (e.g., triphenylphosphine) and a dialkyl azodicarboxylate. researchgate.net

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Selective Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |

| Strong Oxidation | Chromic acid (H₂CrO₄), Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| Chlorination | Thionyl chloride (SOCl₂) | Alkyl Chloride |

| Bromination | Phosphorus tribromide (PBr₃) | Alkyl Bromide |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Alkyl Tosylate |

| Esterification (Mitsunobu) | Carboxylic acid, PPh₃, DEAD/DIAD | Ester |

Transformations of the Unsaturated Tetrahydropyridine (B1245486) Ring System

The endocyclic double bond and the allylic positions of the tetrahydropyridine ring are sites of significant reactivity.

Oxidation of the Ring: The tetrahydropyridine ring is susceptible to oxidation. A notable transformation is the bioactivation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines, which involves a two-electron oxidation at the allylic carbon to yield a more reactive 2,3-dihydropyridinium species. nih.gov This type of oxidation can be catalyzed by enzymes like monoamine oxidase B and cytochrome P-450. nih.gov Furthermore, photoinduced oxidation of tetrahydropyridine systems in the presence of oxygen can lead to the formation of heterocyclic hydroperoxides. nih.govnih.gov

Reactions at the Double Bond: The carbon-carbon double bond can undergo several addition reactions.

Hydrogenation: Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), will reduce the double bond to yield the corresponding saturated piperidine (B6355638) derivative, (Piperidin-4-yl)methanol.

Halogenation: The double bond can react with halogens (e.g., Br₂, Cl₂) in an electrophilic addition reaction to form a dihalogenated piperidine.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can react with the double bond to form an epoxide ring.

| Reaction Type | Typical Reagents | Resulting Structure |

|---|---|---|

| Ring Oxidation | Monoamine oxidase B, Cytochrome P-450 | Dihydropyridinium species |

| Photoinduced Oxidation | Light (hν), O₂ | Heterocyclic hydroperoxide |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Saturated piperidine ring |

| Halogenation | Br₂, Cl₂ | Dihalogenated piperidine ring |

| Epoxidation | m-CPBA | Epoxidized piperidine ring |

Reactivity of the Nitrogen Atom in the Heterocycle

The secondary amine nitrogen atom, with its lone pair of electrons, is both nucleophilic and basic, and can also act as a ligand for metal centers.

N-Oxidation Reactions and Products

The nitrogen atom of the tetrahydropyridine ring can be oxidized. The reaction of secondary amines with oxidizing agents can lead to the formation of nitrones. For instance, the dehydration of N-hydroxypiperidines, which can be formed from the corresponding piperidine, yields tetrahydropyridine N-oxides (nitrones). researchgate.net This indicates that (1,2,3,6-Tetrahydropyridin-4-yl)methanol can be converted to its corresponding N-oxide derivative under appropriate oxidizing conditions.

Nucleophilic Substitution Reactions at the Nitrogen Center

As a nucleophile, the secondary amine nitrogen can participate in a variety of substitution reactions.

N-Alkylation: The nitrogen can be alkylated by reacting with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a tertiary amine.

N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base results in the formation of an N-acyl derivative (an amide).

N-Arylation: The nitrogen can also act as a nucleophile in nucleophilic aromatic substitution reactions, displacing a suitable leaving group on an electron-deficient aromatic ring. nih.gov

Coordination Chemistry with Metal Centers

The lone pair of electrons on the nitrogen atom allows this compound to function as a ligand in coordination chemistry. Nitrogen-containing heterocycles are well-known to coordinate with a wide range of metal ions. wordpress.com The nitrogen atom can donate its electron pair to a Lewis acidic metal center, forming a coordinate covalent bond. researchgate.netcardiff.ac.uk This can lead to the formation of stable metal complexes, where the geometry and stability depend on the nature of the metal ion and other ligands present. The molecule could act as a monodentate ligand through the nitrogen atom or potentially as a bidentate ligand, coordinating through both the nitrogen and the oxygen of the alcohol group under certain conditions.

Mechanistic Studies of Chemical Reactions

The mechanisms governing the reactions of this compound are generally consistent with those established for its constituent functional groups.

Alcohol Reactions: The oxidation of the primary alcohol by chromic acid proceeds through the formation of a chromate (B82759) ester intermediate. rutgers.edu Subsequent elimination, often involving a base, leads to the formation of the carbonyl group. rutgers.edu The conversion of the alcohol to an alkyl halide with SOCl₂ or PBr₃ occurs via an Sₙ2 mechanism, which involves the formation of an intermediate chlorosulfite or dibromophosphite, respectively, converting the hydroxyl into a good leaving group that is then displaced by the halide nucleophile. libretexts.orglibretexts.org

Ring Transformations: The bio-oxidation of the tetrahydropyridine ring to a dihydropyridinium species is understood to be a two-electron oxidation process. nih.gov Photoinduced oxidation reactions of similar tetrahydropyridine systems are initiated by an electron transfer from the organic molecule to dioxygen, forming a radical cation of the tetrahydropyridine and a superoxide (B77818) radical anion. nih.gov

Nitrogen Reactions: N-alkylation with alkyl halides is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, where the nitrogen nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. N-acylation typically proceeds through a nucleophilic acyl substitution mechanism.

Coordination: The formation of metal complexes is governed by the principles of Lewis acid-base theory. The kinetic lability or inertness of the resulting complex to ligand substitution depends heavily on the electronic configuration of the metal center. uci.edu

Isotopic Labeling for Pathway Tracing (e.g., 15N, 2H)

No specific studies utilizing isotopic labeling with isotopes such as ¹⁵N or ²H to trace the metabolic or chemical reaction pathways of this compound have been identified. Such studies are crucial for unequivocally determining reaction mechanisms, including the fate of specific atoms during a transformation. For analogous tetrahydropyridine derivatives, isotopic labeling has been employed to understand enzymatic oxidations, but this information cannot be directly extrapolated to the title compound without dedicated research.

Kinetic Investigations via Spectroscopic Methods (e.g., Variable-Temperature NMR)

While variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying the kinetics of chemical reactions and conformational changes, there is no available data on its application to this compound. Kinetic studies provide invaluable information on reaction rates, activation energies, and the influence of various parameters on a reaction's progress. The absence of such studies for this compound means that its reactivity profile from a kinetic standpoint remains uncharacterized.

Characterization of Reactive Intermediates (e.g., Trapping Techniques)

The identification and characterization of reactive intermediates are fundamental to understanding a reaction mechanism. Techniques such as chemical trapping, where a reactive species is intercepted by a trapping agent to form a stable, characterizable product, have not been reported in the context of reactions involving this compound. Consequently, any discussion of potential intermediates in its chemical transformations would be purely speculative at this time.

Advanced Analytical and Structural Characterization of 1,2,3,6 Tetrahydropyridin 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei. For (1,2,3,6-Tetrahydropyridin-4-yl)methanol, various NMR experiments provide a complete picture of its atomic framework.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each type, and their proximity to other protons. In the structure of this compound, distinct signals would be expected for the protons on the tetrahydropyridine (B1245486) ring and the methanol (B129727) substituent.

Key expected features in the ¹H NMR spectrum would include:

Olefinic Proton: A signal in the downfield region (typically 5-6 ppm) corresponding to the proton on the C5-C6 double bond.

Methylene (B1212753) Protons (CH₂): Multiple signals for the protons at the C2, C3, and C6 positions of the ring, as well as the methylene protons of the hydroxymethyl group (-CH₂OH). Their chemical shifts and splitting patterns (multiplicity) would be influenced by adjacent protons.

Amine Proton (NH): A potentially broad signal for the proton on the nitrogen atom. Its chemical shift can vary and it may exchange with deuterium (B1214612) in solvents like D₂O, causing the signal to disappear.

Hydroxyl Proton (OH): A signal for the alcohol proton, which can also be broad and its position variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 (Olefinic) | ~5.5 - 5.8 | Broad Singlet / Multiplet |

| -CH₂OH | ~4.0 - 4.2 | Singlet / Doublet |

| H-2 (Ring CH₂) | ~3.1 - 3.3 | Multiplet |

| H-6 (Ring CH₂) | ~3.0 - 3.2 | Multiplet |

| H-3 (Ring CH₂) | ~2.2 - 2.4 | Multiplet |

| -NH | Variable | Broad Singlet |

| -OH | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in the structure gives a distinct signal, revealing the number of different carbon environments. For this compound, six distinct signals would be expected in its proton-decoupled ¹³C NMR spectrum.

The expected chemical shifts would be:

Alkene Carbons (C4, C5): Two signals in the downfield region characteristic of sp²-hybridized carbons (typically 120-140 ppm).

Methylene Carbons (CH₂): Signals for the C2, C3, and C6 ring carbons and the hydroxymethyl carbon (-CH₂OH), typically found in the upfield region. The carbon attached to the electronegative nitrogen (C2, C6) and oxygen (-CH₂OH) would be shifted further downfield compared to the C3 carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (Alkene) | ~135 - 140 |

| C5 (Alkene) | ~120 - 125 |

| -CH₂OH | ~60 - 65 |

| C2 (Ring CH₂) | ~45 - 50 |

| C6 (Ring CH₂) | ~42 - 47 |

| C3 (Ring CH₂) | ~25 - 30 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are crucial. youtube.comnih.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in a COSY spectrum would confirm the connectivity between protons on C2-C3 and C5-C6 within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. nih.gov It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for example, linking the olefinic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. science.gov It is invaluable for piecing together the molecular framework, for instance, by showing a correlation from the protons of the -CH₂OH group to the C4 carbon of the ring, confirming the substituent's position.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound (C₆H₁₁NO), the calculated monoisotopic mass is 113.08406 u. An HRMS experiment would be expected to yield a measured mass that matches this value very closely, confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₆H₁₁NO | [M+H]⁺ | 114.09134 |

| C₆H₁₁NO | [M+Na]⁺ | 136.07329 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally fragile molecules. nih.gov It typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., with sodium, [M+Na]⁺), allowing for straightforward confirmation of the molecular weight. ucdavis.edu

For this compound (MW = 113.16 g/mol ), an ESI-MS spectrum would be expected to show a prominent peak at an m/z of 114.09, corresponding to the protonated molecule [C₆H₁₁NO + H]⁺. researchgate.netresearchgate.net The presence of this ion confirms that the molecular weight of the compound is indeed 113. This technique is highly sensitive and is a standard method for verifying the identity of a synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry (MS). rsc.org This combination allows for the effective separation of a compound from impurities and its unambiguous identification based on its mass-to-charge ratio (m/z). rsc.org For the analysis of this compound, a reversed-phase HPLC method is typically employed. rsc.org

The separation is achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. rsc.org The mobile phase often consists of a gradient mixture of water and a polar organic solvent like methanol or acetonitrile, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization efficiency. rsc.orgnih.gov The use of methanol as the organic modifier can improve detection limits and allow for shorter gradient times in the analysis of some organic molecules. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺. The high-resolution mass spectrometer then measures the m/z of this ion, providing a highly accurate mass that can be used to confirm the elemental composition and identity of the compound. For this compound (C₆H₁₁NO), the expected exact mass of the protonated molecule [C₆H₁₂NO]⁺ would be detected. The purity of the sample is determined by the relative area of the main compound peak in the chromatogram compared to the areas of any impurity peaks.

| Parameter | Typical Condition |

|---|---|

| LC System | UHPLC/HPLC System |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | 5% to 95% B over several minutes |

| Flow Rate | 0.2 - 0.6 mL/min |

| Column Temperature | 25 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Expected Ion | [M+H]⁺ |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule. ucdavis.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. ucdavis.edu An FT-IR spectrum is a plot of this absorption, which provides a unique "fingerprint" for the compound and reveals its chemical structure. semanticscholar.org

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary functional groups. The presence of the hydroxyl (-OH) group from the primary alcohol will result in a strong, broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org The C-O stretching vibration of the primary alcohol is typically observed around 1050-1150 cm⁻¹. libretexts.org

The secondary amine (N-H) within the tetrahydropyridine ring will exhibit a moderate absorption band in the 3300-3500 cm⁻¹ region, which may overlap with the O-H band. libretexts.org The C-N stretching vibration is expected in the fingerprint region, typically between 1020-1250 cm⁻¹. The carbon-carbon double bond (C=C) of the tetrahydropyridine ring will show a stretching absorption in the 1640-1680 cm⁻¹ range. The C-H bonds will also produce characteristic signals: sp³ C-H stretching from the saturated parts of the ring and the methanol group will appear just below 3000 cm⁻¹, while the sp² C-H stretching from the alkene group will be seen just above 3000 cm⁻¹. ieeesem.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Amine (N-H) | Stretching | 3300 - 3500 | Moderate |

| Alkene (=C-H) | Stretching | 3010 - 3100 | Medium |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |

| Alkene (C=C) | Stretching | 1640 - 1680 | Medium, Variable |

| Alcohol (C-O) | Stretching | 1050 - 1150 | Strong |

| Amine (C-N) | Stretching | 1020 - 1250 | Medium |

X-ray Crystallography for Three-Dimensional Structure Determination

The molecular structure of this compound consists of a tetrahydropyridine ring substituted with a hydroxymethyl group. Due to the presence of an sp²-hybridized carbon atom, the tetrahydropyridine ring is not planar. Structural studies of similar 1,2,3,4-tetrahydroquinoline (B108954) derivatives show that the partially saturated ring often adopts a half-chair conformation to minimize steric strain. nih.gov In this conformation, some atoms of the ring lie above and below the plane formed by the other atoms.

The bond lengths and angles are expected to conform to standard values for similar organic molecules. For instance, the C=C double bond will be shorter (approx. 1.34 Å) than the C-C single bonds (approx. 1.54 Å). The C-N and C-O bond lengths will also have characteristic values. The geometry around the sp³ carbon atoms will be tetrahedral with bond angles close to 109.5°, while the geometry around the sp² carbon atoms will be trigonal planar with angles near 120°. libretexts.orglibretexts.org In the crystal, intermolecular hydrogen bonds are expected to play a significant role in the packing, likely involving the alcohol's hydroxyl group and the amine's hydrogen atom. nih.gov

| Parameter | Description | Expected Value |

|---|---|---|

| Ring Conformation | Tetrahydropyridine Ring | Half-Chair |

| C=C Bond Length | Alkene double bond | ~ 1.34 Å |

| C-C Bond Length | Alkane single bond | ~ 1.54 Å |

| C-N Bond Length | Amine single bond | ~ 1.47 Å |

| C-O Bond Length | Alcohol single bond | ~ 1.43 Å |

| C-C-C Angle (sp³) | Tetrahedral Carbon | ~ 109.5° |

| C=C-C Angle (sp²) | Trigonal Planar Carbon | ~ 120° |

In an X-ray crystal structure determination, the results are often visualized with thermal ellipsoids, formally known as Anisotropic Displacement Parameters (ADPs). ucl.ac.uk These ellipsoids represent the volume occupied by the center of an atom and indicate the magnitude and direction of its thermal vibration within the crystal lattice. ucl.ac.uk The size and shape of the ellipsoid are determined by six parameters (U₁₁, U₂₂, U₃₃, U₁₂, U₁₃, U₂₃) that define the atomic motion along the crystallographic axes. ucl.ac.uk

These visualizations, often presented as ORTEP (Oak Ridge Thermal-Ellipsoid Plot) drawings, are typically drawn at a certain probability level, such as 50%, meaning there is a 50% probability of finding the atomic nucleus within the volume of the ellipsoid. researchgate.netresearchgate.net The shape and orientation of these ellipsoids provide insight into the molecular motion. For example, atoms at the periphery of a molecule, like those in the hydroxymethyl group, may exhibit larger and more elongated ellipsoids, indicating greater thermal motion or librational movement compared to the more constrained atoms within the ring structure. ed.ac.uk Analysis of ADPs can thus offer a more dynamic picture of the molecule in its crystalline state. mdpi.com

| Parameter | Description |

|---|---|

| ADP (Uᵢⱼ) | A tensor component describing the mean-square displacement of an atom from its average position. |

| Ellipsoid Shape | Indicates the anisotropy of thermal motion. A sphere represents isotropic motion, while an elongated ellipsoid indicates preferential vibration in a specific direction. |

| Ellipsoid Size | Correlates with the amplitude of the atomic vibration. Larger ellipsoids signify greater thermal motion. |

| Probability Level | The probability of finding the atomic nucleus within the volume defined by the ellipsoid (e.g., 50%). researchgate.net |

Applications of 1,2,3,6 Tetrahydropyridin 4 Yl Methanol in Contemporary Organic Synthesis Research

Utilization as a Versatile Chemical Building Block

The unique arrangement of functional groups in (1,2,3,6-Tetrahydropyridin-4-yl)methanol makes it a versatile building block in organic synthesis. The nitrogen atom within the ring can be readily functionalized, often after being protected by groups such as benzyl (B1604629) (Bn) or tosyl (Ts) to control reactivity. googleapis.comescholarship.org This protection strategy allows chemists to perform reactions on other parts of the molecule without interference from the reactive amine.

The primary alcohol (the methanol (B129727) group) can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing a handle for chain extension or the introduction of different chemical properties. The double bond within the tetrahydropyridine (B1245486) ring can undergo various addition reactions, allowing for the introduction of new substituents and the creation of stereocenters, leading to a diverse range of piperidine (B6355638) derivatives.

The N-protected versions of the compound, such as (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol and (1-tosyl-1,2,3,6-tetrahydropyridin-4-yl)methanol, are common starting materials in multi-step syntheses. googleapis.comescholarship.org The use of these protecting groups underscores the utility of the core scaffold, enabling chemists to selectively manipulate the molecule's reactive sites.

Table 1: Key Reactive Sites of this compound and Potential Transformations

| Functional Group | Position | Potential Reactions |

| Secondary Amine | N1 | N-alkylation, N-acylation, N-arylation, Protection (e.g., Boc, Cbz, Bn, Ts) |

| Double Bond | C4-C5 | Hydrogenation, Halogenation, Epoxidation, Dihydroxylation |

| Primary Alcohol | C4-CH₂OH | Oxidation (to aldehyde/acid), Esterification, Etherification, Substitution |

Intermediate in the Synthesis of Complex Organic Molecules

This compound, particularly its N-protected forms, serves as a crucial intermediate in the synthesis of more complex molecular architectures. For instance, the synthesis of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol is a documented step in pathways aimed at producing substituted piperidines and other nitrogen-containing heterocycles. googleapis.comumich.edu The benzyl group can be removed in a later step via hydrogenolysis to yield the free secondary amine, which can then be subjected to further functionalization.

In one documented pathway, 4-Pyridinemethanol (B147518) is reacted with benzyl chloride to form a pyridinium (B92312) salt, which is subsequently reduced to create (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol. googleapis.com This intermediate can then be used in further synthetic steps. For example, its hydroxyl group can be activated and substituted, or the double bond can be modified. Patent literature describes using substituted tetrahydropyridin-4-yl-methanol derivatives as intermediates for creating compounds intended for therapeutic applications, such as hemoglobin modulators. google.com In these processes, the tetrahydropyridine core acts as a stable and reliable framework to build upon.

Precursor for the Development of Advanced Chemical Scaffolds

The tetrahydropyridine framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound and its derivatives are described as "versatile small molecule scaffolds," forming the basis for creating libraries of compounds for drug discovery. cymitquimica.com

By modifying the core structure, researchers can develop novel molecular frameworks. For example, the N-methylated analog of the core structure is related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound known for its neurotoxic properties and use in Parkinson's disease research. nih.gov Studies on MPTP analogs involve creating various 4-substituted tetrahydropyridines to explore structure-activity relationships. nih.gov The this compound scaffold provides a starting point for synthesizing such analogs where the hydroxymethyl group can be converted into other functionalities like ether, thioether, or carbamoyloxy groups. nih.gov This allows for a systematic exploration of how different substituents at the 4-position influence biological activity.

Table 2: Examples of Scaffolds Derived from this compound Derivatives

| Derivative | Modification | Resulting Scaffold/Application Area |

| N-Benzyl protected | Subsequent reactions | Intermediate for complex heterocycles googleapis.comumich.edu |

| N-Tosyl protected | Subsequent reactions | Intermediate for substituted piperidines escholarship.org |

| N-Methylated analogs | C4-substitutions | Probes for biological systems (e.g., MAO-B substrates) nih.gov |

Role in Agrochemical and Specialty Chemical Research

While specific applications in agrochemicals are not extensively detailed in the available research, the tetrahydropyridine motif is of interest in this field. The structural features of this compound make it a candidate for the synthesis of novel pesticides and plant growth regulators. The reactivity of the scaffold allows for the introduction of various pharmacophores and toxophores relevant to agrochemical activity.

In the realm of specialty chemicals, derivatives of this compound can be explored for uses as ligands for catalysis, building blocks for polymers, or as components in materials science. The ability to functionalize the molecule at multiple sites allows for the fine-tuning of its chemical and physical properties. For example, research into dopamine receptor antagonists has involved the synthesis of complex piperidine scaffolds, a class of molecules readily accessible from tetrahydropyridine precursors like this compound. chemrxiv.org This highlights the potential for developing specialty chemicals with tailored biological or material properties.

Theoretical and Computational Investigations of 1,2,3,6 Tetrahydropyridin 4 Yl Methanol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of (1,2,3,6-Tetrahydropyridin-4-yl)methanol, which in turn governs its physical and biological properties. The 1,2,3,6-tetrahydropyridine (B147620) ring is not planar and can adopt several conformations.

Theoretical calculations on the parent 1,2,3,6-tetrahydropyridine ring indicate that the most stable conformation is a half-chair . researchgate.net In this conformation, four of the ring atoms lie in a plane, while the other two are puckered out of the plane. For this compound, the presence of the hydroxymethyl group at the C4 position is expected to influence the conformational preference.

Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to determine the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net Such calculations would provide a detailed potential energy surface for the molecule.

Table 1: Plausible Conformational Data for this compound (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Half-Chair (Equatorial) | 0.00 | C6-N1-C2-C3 ≈ -45 |

| Half-Chair (Axial) | 1.5 - 3.0 | C6-N1-C2-C3 ≈ -45 |

| Flattened Boat | 3.0 - 5.0 | C2-C3-C4-C5 ≈ 0 |

Note: The data in this table is illustrative and based on typical values for substituted tetrahydropyridines. Specific computational studies are required for precise values for this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. DFT methods, particularly with functionals like B3LYP, are widely used for this purpose. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the nitrogen atom and the C=C double bond, which are the most electron-rich regions. The LUMO would likely be distributed over the C=C double bond and the C-N bonds.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. The red regions (negative potential) indicate areas prone to electrophilic attack, while the blue regions (positive potential) are susceptible to nucleophilic attack. In this compound, the oxygen atom of the hydroxyl group and the nitrogen atom would be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles.

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors are useful for comparing the reactivity of this compound with other related compounds.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

| HOMO Energy | -6.5 to -5.5 eV |

| LUMO Energy | 1.0 to 2.0 eV |

| HOMO-LUMO Gap | 7.0 to 8.0 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

Note: These values are illustrative and based on calculations for similar heterocyclic molecules. Actual values would require specific quantum chemical calculations for this compound.

Computational Studies of Reaction Mechanisms and Energy Profiles

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding activation energies, thereby elucidating the reaction pathways. rsc.orgsmu.edu

Protonation and N-Alkylation: The nitrogen atom in the tetrahydropyridine (B1245486) ring is basic and can be readily protonated or alkylated. Computational studies can model these reactions to determine the proton affinity and the energy profile for N-alkylation reactions.

Reactions at the Double Bond: The C=C double bond in the ring can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. DFT calculations can be used to explore the stereoselectivity and regioselectivity of these reactions, as well as the structure of the transition states.

Oxidation of the Alcohol: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid. Computational modeling can help in understanding the mechanism of oxidation with different oxidizing agents and predict the reaction barriers.

Energy Profile of a Hypothetical Reaction: For a hypothetical reaction, such as the N-methylation of this compound with methyl iodide, a computational study would typically involve the following steps:

Optimization of the geometries of the reactants, transition state, and products.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state).

Table 3: Illustrative Energy Profile for a Hypothetical N-Methylation Reaction (kcal/mol)

| Species | Relative Energy |

| Reactants | 0.0 |

| Transition State | +15 to +25 |

| Products | -10 to -5 |

Note: This data is a hypothetical representation of an energy profile for an N-alkylation reaction and is intended for illustrative purposes only.

Future Perspectives and Emerging Research Avenues for 1,2,3,6 Tetrahydropyridin 4 Yl Methanol

Development of Novel and Highly Efficient Synthetic Pathways

The demand for structurally diverse libraries of tetrahydropyridine (B1245486) derivatives for applications in drug discovery and materials science necessitates the development of more efficient and versatile synthetic routes. ufms.br While traditional methods exist, emerging research is focused on overcoming limitations such as harsh reaction conditions, limited substrate scope, and low atom economy.

One promising approach is the expanded use of multicomponent reactions (MCRs) . ufms.breresearchco.com These reactions, in which three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and molecular diversity. semanticscholar.org The development of novel MCRs specifically tailored for the synthesis of functionalized (1,2,3,6-Tetrahydropyridin-4-yl)methanol analogs could provide rapid access to a wide array of compounds.

Another area of intense research is the application of cascade reactions , also known as tandem or domino reactions. nih.gov These processes involve a series of intramolecular or intermolecular transformations that occur sequentially in a one-pot fashion, avoiding the need for isolation of intermediates. nih.gov A rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and reduction has been shown to produce highly substituted 1,2,3,6-tetrahydropyridines with high diastereoselectivity. nih.gov Adapting such cascade strategies to incorporate the hydroxymethyl group of this compound could lead to highly efficient and stereoselective syntheses.

Palladium-catalyzed reactions, such as the Heck reaction, have also demonstrated utility in constructing the tetrahydropyridine core. organic-chemistry.orgorganic-chemistry.org Future work will likely focus on developing more active and selective palladium catalysts to broaden the scope of these transformations for the synthesis of this compound derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions (MCRs) | Three or more reactants in a single step. ufms.breresearchco.com | Rapid generation of diverse derivatives, high atom economy. |

| Cascade Reactions | Sequential transformations in one pot. nih.gov | Increased efficiency, stereocontrol, reduced waste. |

| Palladium-Catalyzed Heck Reaction | Formation of C-C bonds with high selectivity. organic-chemistry.orgorganic-chemistry.org | Access to complex and functionalized analogs. |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The functional groups present in this compound—the secondary amine, the double bond, and the primary alcohol—offer a rich platform for a wide range of chemical transformations and derivatizations. While standard modifications are known, future research will likely uncover novel reactions that can further expand the chemical space accessible from this versatile building block.

The development of new derivatization reagents and procedures will be crucial for creating novel analogs with tailored properties. psu.edu For instance, exploring reactions that selectively target the double bond, such as novel cycloaddition or cross-coupling reactions, could lead to the synthesis of unique polycyclic structures. Intramolecular Friedel–Crafts reactions of related 1-phenethyl-1,2,3,6-tetrahydropyridines have been shown to form azatricyclic structures, highlighting the potential for complex scaffold construction. researchgate.net

Furthermore, the strategic modification of the hydroxymethyl group through advanced esterification, etherification, or oxidation protocols can yield a diverse array of functionalized derivatives. psu.edu The application of modern derivatization techniques, often used in analytical chemistry for enhancing detectability, could be repurposed for synthetic applications to introduce novel functionalities. nih.gov

| Functional Group | Potential Transformations | Expected Outcomes |

| Secondary Amine | N-alkylation, N-arylation, acylation, sulfonylation. | Modulation of basicity, introduction of diverse substituents. |

| Double Bond | Hydrogenation, halogenation, epoxidation, cycloaddition, metathesis. | Saturation of the ring, introduction of new functional groups, formation of polycyclic systems. |

| Primary Alcohol | Esterification, etherification, oxidation to aldehyde or carboxylic acid. | Introduction of ester and ether linkages, conversion to other functional groups. |

Integration within Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offer numerous advantages, including enhanced safety, improved reaction control, and facile scalability. thieme-connect.denih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant area for future development.

Flow reactors can enable the use of hazardous reagents or high-energy intermediates in a controlled and safe manner. rsc.org For example, reactions involving unstable intermediates or requiring precise temperature control can be more effectively managed in a flow system. thieme-connect.de The synthesis of 1,4-disubstituted 1,2,3-triazoles using a copper flow reactor has demonstrated the potential for generating heterocyclic compounds efficiently and safely. unimi.it

Furthermore, the combination of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of novel this compound derivatives. Automated systems can rapidly screen a wide range of reaction conditions and starting materials, leading to the rapid identification of optimal synthetic routes and the generation of large compound libraries for biological screening.

Advancements in Sustainable and Green Chemical Synthesis Methodologies

In line with the growing importance of green chemistry , future research on this compound will undoubtedly focus on the development of more environmentally benign synthetic methods. ijpsjournal.comdntb.gov.ua This includes the use of greener solvents, renewable starting materials, and catalytic processes that minimize waste generation.

The use of ionic liquids as catalysts and reaction media is a promising green alternative to traditional volatile organic solvents. growingscience.com For instance, [Et3NH][HSO4] has been successfully employed as an ionic liquid catalyst for the one-pot synthesis of novel tetrahydropyridines. growingscience.com The application of such catalysts to the synthesis of this compound could lead to more sustainable processes.

Microwave-assisted organic synthesis (MAOS) is another green technology that can significantly reduce reaction times and energy consumption. researchgate.net The high-throughput preparation of tetrahydropyridine derivatives under microwave irradiation has been reported, demonstrating the potential of this technique for the rapid and efficient synthesis of these heterocyclic scaffolds. researchgate.net

Moreover, the exploration of biocatalysis , using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly approach to the synthesis and modification of this compound. The development of enzymatic routes could provide access to chiral derivatives with high enantiomeric purity.

| Green Chemistry Approach | Key Principles | Application to this compound Synthesis |

| Use of Greener Solvents | Replacing hazardous solvents with water, ethanol (B145695), or ionic liquids. ijpsjournal.comgrowingscience.com | Reduced environmental impact and improved safety. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. researchgate.net | Increased efficiency and throughput. |

| Biocatalysis | Use of enzymes for selective transformations. | Access to enantiomerically pure compounds under mild conditions. |

| Catalyst-Free Reactions | Designing reactions that proceed without a catalyst. acs.org | Simplified purification and reduced metal waste. |

Q & A

Q. What are the primary synthetic routes for (1,2,3,6-Tetrahydropyridin-4-yl)methanol, and how do reaction conditions influence yield?

Answer: The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, alkylation of pyridine derivatives with hydroxymethyl groups under controlled pH and temperature (e.g., refluxing in ethanol or THF with sodium carbonate as a base) is common. Critical parameters include solvent polarity (to stabilize intermediates) and reaction time (to minimize side products like over-alkylation). Analytical validation via NMR and mass spectrometry is essential to confirm structural integrity .

Q. How is the purity of this compound validated in academic research?

Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) is used for volatile derivatives. Differential scanning calorimetry (DSC) can confirm crystallinity and thermal stability. Cross-referencing with PubChem spectral data (e.g., InChI key or SMILES) ensures consistency .

Q. What physicochemical properties are critical for solubility studies of this compound?

Answer: Key properties include Log S (aqueous solubility), hydrogen bond donor/acceptor count, and polar surface area (TPSA). For instance, the compound’s moderate Log S (~-2.5) suggests limited water solubility, necessitating co-solvents like DMSO or ethanol for in vitro assays. GI absorption predictions (e.g., via SwissADME) guide formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stereochemical assignments for derivatives of this compound?

Answer: X-ray crystallography is definitive for resolving stereochemical ambiguities. For example, crystal structures of analogous tetrahydropyridine derivatives (e.g., [4-(oxan-4-yloxy)phenyl]methanol) reveal bond angles and torsion angles critical for conformational analysis . When crystallography is impractical, nuclear Overhauser effect (NOE) NMR experiments differentiate axial vs. equatorial substituents .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

Answer: Density functional theory (DFT) calculations optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., kinases or GPCRs) evaluates binding affinity. ADMET predictions (e.g., BBB permeability, CYP inhibition) prioritize derivatives with drug-like properties .

Q. How do reaction conditions affect regioselectivity in the synthesis of fluorinated analogs?

Answer: Fluorination at the pyridine ring (e.g., 6-fluoropyridin-2-yl derivatives) requires precise control of temperature and catalyst loading. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with fluorinated boronic acids under argon achieves regioselectivity. Solvent choice (e.g., DMF vs. THF) influences reaction kinetics and byproduct formation .

Q. What strategies mitigate instability of the hydroxymethyl group in aqueous solutions?

Answer: Acetylation or silylation (e.g., tert-butyldimethylsilyl protection) stabilizes the hydroxymethyl group during synthesis. Lyophilization under inert atmosphere preserves stability in storage. Buffered solutions (pH 6–7) minimize hydrolysis, as evidenced by accelerated stability studies .

Methodological Notes

- Data Validation: Cross-reference CAS Registry Numbers (e.g., 36166-75-3) and PubChem CID (DTXSID70189730) to avoid misidentification .

- Safety Protocols: Use amber glassware for light-sensitive intermediates, and follow EPA DSSTox guidelines for handling reactive intermediates .

- Contradictory Evidence: Discrepancies in Log P values between sources (e.g., ChemIDplus vs. computational models) should be resolved experimentally via shake-flask assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.